2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

描述

Chemical Identity and Structural Features

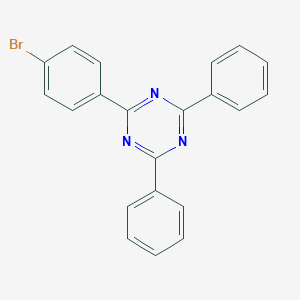

The chemical identity of this compound is defined by its systematic name and corresponds to the Chemical Abstracts Service (CAS) registry number 23449-08-3. The compound possesses the molecular formula C₂₁H₁₄BrN₃ with a molecular weight of 388.26 g/mol, establishing its position as a medium-sized organic molecule with significant aromatic character. The structural framework consists of a central 1,3,5-triazine ring system substituted with three phenyl groups, one of which bears a bromine atom in the para position.

The molecular architecture of this compound presents several notable structural features that contribute to its unique properties and reactivity patterns. The central triazine ring adopts a planar configuration, facilitating effective π-conjugation with the attached phenyl substituents. This extended conjugation system is responsible for the compound's favorable electronic properties and contributes to its utility in electronic applications. The presence of the bromine substituent introduces both steric and electronic effects that can be exploited in subsequent synthetic transformations and fine-tuning of material properties.

Table 1: Fundamental Chemical Properties of this compound

The compound's structural analysis reveals important stereochemical considerations that influence its physical and chemical behavior. The triazine core maintains C₃ symmetry when considering the nitrogen atoms, but the asymmetric substitution pattern breaks this symmetry and creates distinct chemical environments for each phenyl substituent. The brominated phenyl ring occupies a unique position that can be selectively targeted for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance (NMR) studies reveal characteristic chemical shifts that confirm the proposed structure and provide information about the electronic environment of individual atoms within the molecule. The aromatic region of the ¹H NMR spectrum displays multiple overlapping signals corresponding to the phenyl protons, while the ¹³C NMR spectrum shows distinct resonances for the triazine carbons and the various aromatic carbon atoms.

Historical Development in Triazine-Based Compound Research

The historical development of triazine-based compounds traces back to the fundamental discoveries in heterocyclic chemistry during the late 19th and early 20th centuries. The foundation for modern triazine chemistry was established through the pioneering work of Adolf Pinner, who developed the Pinner triazine synthesis in 1890, describing the preparation of substituted triazines through the reaction of aryl amidines with phosgene. This seminal contribution provided researchers with a reliable synthetic route to access various triazine derivatives and established the groundwork for subsequent developments in the field.

The evolution of triazine chemistry gained significant momentum during the mid-20th century with the recognition of these compounds' potential in various applications, ranging from agricultural chemicals to advanced materials. The systematic study of 1,3,5-triazine and its derivatives revealed their unique electronic properties and thermal stability, characteristics that would later prove crucial for their adoption in modern materials science applications. The development of cyanuric chloride as a key synthetic intermediate opened new pathways for the preparation of complex triazine derivatives, including compounds with specific substitution patterns like this compound.

The emergence of organic electronics as a distinct field in the late 20th century created new opportunities for triazine-based compounds, particularly those with carefully designed electronic properties. Researchers began to recognize that the electron-deficient nature of the triazine ring, combined with appropriate substituents, could yield materials with excellent electron transport capabilities. This realization led to intensive research efforts focused on developing triazine derivatives optimized for specific electronic applications, culminating in the identification of compounds like this compound as promising candidates for OLED applications.

The contemporary period has witnessed a renaissance in triazine chemistry, driven by the increasing demand for high-performance organic materials in various technological applications. The development of advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, has enabled the preparation of previously inaccessible triazine derivatives with unprecedented precision and efficiency. These synthetic advances have facilitated the systematic exploration of structure-property relationships in triazine-based materials, leading to the rational design of compounds with tailored properties for specific applications.

Significance in Materials Science and Organic Chemistry

The significance of this compound in materials science stems from its exceptional performance as an electron transport material (ETM) in organic light-emitting diodes and related electronic devices. The compound's unique combination of electronic properties, including appropriate energy levels and balanced charge transport characteristics, positions it as a critical component in the development of high-efficiency organic electronic devices. Research has demonstrated that OLED devices incorporating this compound as the electron transport layer exhibit lower driving voltages and higher efficiencies compared to those using traditional materials such as Alq₃.

The compound's role extends beyond simple electron transport functionality to encompass more sophisticated applications in thermally activated delayed fluorescence (TADF) technology. TADF OLEDs represent a cutting-edge approach to achieving high internal quantum efficiency without relying on expensive phosphorescent emitters containing rare metals. The incorporation of this compound in TADF devices contributes to enhanced efficiency and device longevity, making it an essential component in next-generation display and lighting technologies.

Table 2: Electronic Properties and OLED Performance Characteristics

In organic chemistry, this compound serves as a versatile synthetic intermediate that enables access to a wide range of functionalized triazine derivatives. The bromine substituent provides a convenient handle for various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, Stille couplings, and other transition metal-catalyzed processes. This synthetic versatility has made the compound an important building block in the preparation of more complex molecular architectures designed for specific applications in materials science and pharmaceutical research.

The compound's significance in pharmaceutical chemistry relates to its potential as an intermediate in the synthesis of bioactive molecules and drug candidates. The triazine core is found in numerous pharmaceutically relevant compounds, and the specific substitution pattern present in this compound provides opportunities for further functionalization to introduce biological activity. Research efforts in this area focus on exploiting the compound's synthetic accessibility and modular structure to develop new therapeutic agents with improved efficacy and reduced side effects.

The synthesis of this compound exemplifies modern synthetic organic chemistry approaches, typically involving palladium-catalyzed cross-coupling reactions starting from readily available precursors. The synthetic route commonly employed involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with (4-bromophenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium as the catalyst and potassium carbonate as the base. This methodology yields the target compound in excellent yield (96%) and demonstrates the efficiency of modern synthetic techniques in accessing complex organic molecules.

属性

IUPAC Name |

2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHGAQGOMUQMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365016 | |

| Record name | 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23449-08-3 | |

| Record name | 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromobenzonitrile and benzamidine hydrochloride in the presence of a base such as sodium methoxide can yield the desired triazine compound. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

化学反应分析

Types of Reactions: 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while coupling reactions can produce biaryl compounds.

科学研究应用

Medicinal Chemistry

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it suitable for developing drugs aimed at treating conditions such as cancer and infections.

- Case Study : Research has shown that derivatives of this compound exhibit significant anticancer activity by inhibiting specific enzymes involved in tumor growth and proliferation .

Materials Science

The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it an excellent candidate for enhancing the performance of electronic devices.

- Application Example : In a study on organic light-emitting diodes (OLEDs), this compound was incorporated into the device architecture, resulting in improved efficiency and brightness .

Agrochemical Industry

This compound serves as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. Its chemical properties allow for the modification of existing agrochemical frameworks to enhance efficacy.

Polymer Industry

In polymer synthesis, this compound is used as a building block for creating specialty polymers with tailored properties for specific applications.

作用机制

The mechanism of action of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl and diphenyl groups contribute to its binding affinity and specificity towards these targets. In materials science, its electronic properties are harnessed to enhance the performance of electronic devices.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine with structurally or functionally related triazine derivatives:

Key Comparative Insights :

Electronic Effects: The bromophenyl group offers moderate electron withdrawal compared to chloro, balancing reactivity and stability in cross-coupling reactions. Chloro-substituted triazines (e.g., 2-Chloro-4,6-diphenyl-1,3,5-triazine) exhibit stronger electron deficiency but require harsher reaction conditions . PXSeDRZ, which replaces bromine with a selenium-containing phenoxaselenine group, demonstrates superior phosphorescence due to enhanced spin-orbit coupling, achieving a record 19.5% external quantum efficiency (EQE) in OLEDs .

Reactivity and Synthesis: Bromine’s lower electronegativity (vs. chlorine) and larger atomic radius make this compound more reactive in Ullmann couplings (e.g., with carbazoles or phenoxazines) . In contrast, 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine’s three bromophenyl groups increase steric hindrance, limiting its utility in OLEDs but enhancing flame-retardant properties .

Positional Isomerism :

- The para -bromo substitution in This compound enables better conjugation and charge transport than the meta -substituted analog (2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine), which disrupts molecular symmetry .

Thermal and Morphological Stability :

- SF3-TRZ (2-(9,9'-spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine), a spirobifluorene-substituted triazine, outperforms the bromophenyl analog in thermal stability (Tg > 150°C) due to its rigid 3D structure, making it suitable for long-lived OLED devices .

Research Findings and Performance Metrics

- OLED Host Efficiency : Devices using This compound as a host material achieve a current efficiency of ~25 cd/A , comparable to chloro analogs but with lower driving voltages due to bromine’s polarizability .

- Delayed Fluorescence: When paired with carbazole donors, the bromophenyl triazine reduces singlet-triplet energy gaps (ΔEST < 0.3 eV), enabling efficient thermally activated delayed fluorescence (TADF) .

- Comparative EQE : PXSeDRZ ’s 19.5% EQE significantly surpasses bromophenyl triazine-based emitters (<15% EQE), highlighting the impact of heavy-atom effects on phosphorescence .

生物活性

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS No. 23449-08-3) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This triazine derivative has been studied for its anticancer properties and its ability to interact with various biological targets. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure:

The compound features a triazine core with two phenyl groups and a bromophenyl substituent, which contributes to its biological activity.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C19H15BrN4 |

| Molecular Weight | 392.25 g/mol |

| Appearance | White crystalline solid |

| Purity | ≥99.5% |

Synthesis

The synthesis of this compound can be achieved through various methods including one-pot synthesis techniques that involve multiple components. The efficiency of these methods is crucial for the production of bioactive compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. Notably, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

- A549 (Lung cancer) : IC50 = 0.20 μM

- MCF-7 (Breast cancer) : IC50 = 1.25 μM

- HeLa (Cervical cancer) : IC50 = 1.03 μM

These results indicate that the compound may inhibit key signaling pathways involved in cancer cell proliferation and survival .

The mechanism by which triazine derivatives exert their anticancer effects often involves the inhibition of specific kinases and enzymes linked to tumor growth:

- Inhibition of PI3K/mTOR Pathway : This pathway is crucial for cell growth and metabolism. Compounds similar to this compound have demonstrated selective inhibition of this pathway without affecting other pathways like EGFR .

- Induction of Apoptosis : Studies have shown that these compounds can increase the expression of pro-apoptotic factors (e.g., BAX) while decreasing anti-apoptotic factors (e.g., Bcl-2), leading to enhanced apoptosis in cancer cells .

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of a series of triazine derivatives on human cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced the biological activity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 0.20 |

| Similar Derivative A | MCF-7 | 1.25 |

| Similar Derivative B | HeLa | 1.03 |

Study 2: Mechanistic Insights

Another study focused on the mechanism by which these compounds inhibit cancer cell growth. It was found that they effectively suppress AKT phosphorylation and modulate downstream signaling pathways involved in cell survival and proliferation .

常见问题

Q. What are the primary synthetic routes for 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine?

The compound is typically synthesized via condensation reactions. A general approach involves reacting substituted benzaldehyde derivatives with amidine hydrochlorides under acidic conditions. For example, refluxing 4-bromobenzaldehyde with amidine precursors in ethanol with glacial acetic acid as a catalyst yields triazine derivatives. Similar methods for fluorophenyl analogs (e.g., 2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine) achieve 95% yields, suggesting adaptability for bromophenyl variants .

Q. How is structural characterization performed for this triazine derivative?

Key techniques include:

- 1H-NMR spectroscopy : Peaks at δ 8.75–7.22 ppm confirm aromatic proton environments.

- 13C-NMR : Signals near 170 ppm indicate triazine ring carbons.

- HRMS : Validates molecular weight (e.g., C21H14BrN3: 388.26 g/mol) .

- XRD crystallography : Resolves π-stacking interactions in solid-state configurations .

Q. What are the primary research applications of this compound?

It serves as:

- A building block for organic electronics : Used in thermally activated delayed fluorescence (TADF) emitters for OLEDs due to its electron-deficient triazine core .

- A ligand precursor : Modifies metal-organic frameworks (MOFs) or catalysts via bromine substitution .

- A pharmaceutical intermediate : Explored for bioactivity in triazole-triazine hybrid molecules .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Catalyst screening : Cu(OAc)2 in aerobic conditions enhances coupling efficiency for triazine formation .

- Solvent selection : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) isolates high-purity product (>98%) .

Q. How do substituent variations (e.g., bromine position) affect electronic properties?

Comparative studies show:

| Substituent Position | λmax (nm) | HOMO-LUMO Gap (eV) |

|---|---|---|

| 4-Bromophenyl | 320 | 3.2 |

| 3-Bromophenyl | 315 | 3.3 |

| The 4-bromo derivative exhibits stronger electron-withdrawing effects, lowering LUMO energy for enhanced charge transport in OLEDs . |

Q. What strategies resolve contradictions in photoluminescence quantum yield (PLQY) data?

Discrepancies arise from:

- Solvent polarity : PLQY drops in polar solvents due to aggregation-caused quenching.

- Crystallinity : Single-crystal samples show higher PLQY (∼80%) vs. amorphous films (∼50%) . Mitigation: Use bulky substituents (e.g., spiroacridine donors) to suppress aggregation .

Q. How is the compound integrated into hybrid materials for photocatalysis?

- Coordination with Ir(III) : Forms complexes for light-driven hydrogen evolution.

- Covalent grafting : Attached to TiO2 nanoparticles via Suzuki coupling, enhancing visible-light absorption .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。